3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone is an organic compound that belongs to the class of quinolinones This compound is characterized by a quinoline core structure with a methoxyphenylmethyl substituent
Vorbereitungsmethoden
The synthesis of 3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3,4-dihydroquinolin-2(1H)-one.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The mixture is heated to facilitate the condensation reaction.
Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using recrystallization techniques.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form quinolinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide and catalysts such as palladium on carbon. Major products formed from these reactions include substituted quinolinones and dihydroquinolines.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways
Wirkmechanismus
The mechanism by which 3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It influences pathways related to inflammation and cell proliferation, such as the NF-kB signaling pathway.
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone can be compared with other quinolinone derivatives:
4-Hydroxy-2-quinolones: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Triazole Derivatives: These compounds exhibit different pharmacological properties due to the presence of a triazole ring.
Similar compounds include:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Eigenschaften
CAS-Nummer |
792122-84-0 |
---|---|
Molekularformel |
C17H17NO2 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
1-[(4-methoxyphenyl)methyl]-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C17H17NO2/c1-20-15-9-6-13(7-10-15)12-18-16-5-3-2-4-14(16)8-11-17(18)19/h2-7,9-10H,8,11-12H2,1H3 |
InChI-Schlüssel |
RZEAWDJTUTWGLQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C(=O)CCC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.